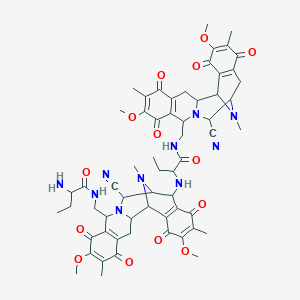

Saframycin Y2b-d

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Saframycin Y2b-d is a natural product that belongs to the family of saframycins. It is a secondary metabolite produced by Streptomyces lavendulae NRRL 11002. Saframycin Y2b-d has been found to have a wide range of biological activities, including antibacterial, antitumor, and antifungal properties.

Applications De Recherche Scientifique

Saframycin Y2b-d has been extensively studied for its biological activities and has shown promising results in various scientific research applications. It has been found to exhibit potent antibacterial activity against gram-positive bacteria such as Staphylococcus aureus, Streptococcus pyogenes, and Bacillus subtilis. It has also been found to have antitumor activity against various cancer cell lines, including human lung cancer, breast cancer, and colon cancer cells.

Mécanisme D'action

The mechanism of action of Saframycin Y2b-d is not fully understood. However, it has been suggested that it works by inhibiting DNA synthesis and causing DNA damage. Saframycin Y2b-d has also been found to induce apoptosis in cancer cells, which is a programmed cell death process that occurs in response to cellular damage.

Biochemical and Physiological Effects

Saframycin Y2b-d has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of bacteria by disrupting their cell walls and membranes. It has also been found to induce oxidative stress in cancer cells, leading to their death. Saframycin Y2b-d has been found to have low toxicity in normal cells, making it a potential candidate for cancer therapy.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of Saframycin Y2b-d is its potent antibacterial and antitumor activities. It has also been found to have low toxicity in normal cells, making it a potential candidate for cancer therapy. However, one of the limitations of Saframycin Y2b-d is its complex synthesis method, which makes it difficult to obtain in large quantities. Additionally, its mechanism of action is not fully understood, which limits its potential applications.

Orientations Futures

There are several future directions for the research on Saframycin Y2b-d. One direction is to investigate its potential as a cancer therapy. Saframycin Y2b-d has been found to have potent antitumor activity, and further studies could explore its efficacy in animal models and clinical trials. Another direction is to optimize its synthesis method to make it more cost-effective and accessible. Additionally, further studies could explore its mechanism of action and potential applications in other areas, such as agriculture and environmental science.

Conclusion

Saframycin Y2b-d is a natural product with potent antibacterial and antitumor activities. Its complex synthesis method and limited understanding of its mechanism of action are some of the challenges that need to be addressed. However, its potential as a cancer therapy and other scientific research applications make it a promising candidate for further studies.

Méthodes De Synthèse

The synthesis of Saframycin Y2b-d is a complex process that involves several steps. The first step is the isolation of the producing organism, Streptomyces lavendulae NRRL 11002, from soil samples. The next step involves the cultivation of the organism in a suitable medium under controlled conditions. The saframycin Y2b-d is then extracted from the culture broth using various techniques such as solvent extraction, adsorption chromatography, and preparative high-performance liquid chromatography.

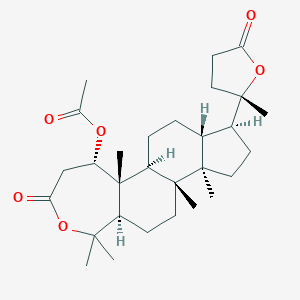

Propriétés

Numéro CAS |

107163-30-4 |

|---|---|

Nom du produit |

Saframycin Y2b-d |

Formule moléculaire |

C60H68N10O14 |

Poids moléculaire |

1153.2 g/mol |

Nom IUPAC |

2-amino-N-[[12-cyano-14-[[1-[(12-cyano-7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl)methylamino]-1-oxobutan-2-yl]amino]-7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl]methyl]butanamide |

InChI |

InChI=1S/C60H68N10O14/c1-13-29(63)59(79)64-20-37-39-27(48(72)23(4)56(82-10)52(39)76)17-33-45-42-41(50(74)25(6)58(84-12)54(42)78)43(46(68(45)8)35(19-62)70(33)37)66-30(14-2)60(80)65-21-36-38-26(47(71)22(3)55(81-9)51(38)75)16-32-44-40-28(49(73)24(5)57(83-11)53(40)77)15-31(67(44)7)34(18-61)69(32)36/h29-37,43-46,66H,13-17,20-21,63H2,1-12H3,(H,64,79)(H,65,80) |

Clé InChI |

ZGCGIZWQLPFXJT-UHFFFAOYSA-N |

SMILES |

CCC(C(=O)NCC1C2=C(CC3N1C(C4C(C5=C(C3N4C)C(=O)C(=C(C5=O)C)OC)NC(CC)C(=O)NCC6C7=C(CC8N6C(C9CC1=C(C8N9C)C(=O)C(=C(C1=O)C)OC)C#N)C(=O)C(=C(C7=O)OC)C)C#N)C(=O)C(=C(C2=O)OC)C)N |

SMILES canonique |

CCC(C(=O)NCC1C2=C(CC3N1C(C4C(C5=C(C3N4C)C(=O)C(=C(C5=O)C)OC)NC(CC)C(=O)NCC6C7=C(CC8N6C(C9CC1=C(C8N9C)C(=O)C(=C(C1=O)C)OC)C#N)C(=O)C(=C(C7=O)OC)C)C#N)C(=O)C(=C(C2=O)OC)C)N |

Synonymes |

saframycin Y2b-d saframycin-Y2b-d |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(5Z,8E,13Z)-25-Acetyloxy-1,11,21-trihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] butanoate](/img/structure/B216654.png)

![benzyl (2S)-4-methyl-2-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-[[2-methyl-2-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]propanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoate](/img/structure/B216704.png)